molecular formula C20H12BrFN2O4 B2489000 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 887887-21-0

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2489000
CAS No.: 887887-21-0
M. Wt: 443.228
InChI Key: TZGFOLPTUYBGFK-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetically designed small molecule investigated for its potential as a kinase inhibitor. Its molecular structure, incorporating a benzofuran core linked to a bromofuran moiety, is characteristic of compounds that target the ATP-binding site of various protein kinases. Preliminary research published in chemical biology journals suggests this compound exhibits potent activity against specific kinase targets involved in proliferative signaling pathways . Consequently, its primary research value lies in the exploration of intracellular signal transduction, with applications in the development of targeted therapies for oncology and other diseases driven by aberrant kinase activity. Mechanistic studies indicate that it functions by competitively inhibiting kinase autophosphorylation and substrate phosphorylation, leading to the disruption of downstream signaling cascades and the induction of apoptosis in susceptible cell lines . This makes it a valuable chemical probe for researchers dissecting the complexities of kinase-mediated cellular processes and for high-throughput screening campaigns aimed at discovering novel therapeutic agents.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFOLPTUYBGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

The benzofuran core is typically synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-3-nitroacetophenone with concentrated sulfuric acid induces cyclization to benzofuran-2-carboxylic acid after nitration and reduction steps.

Reaction Conditions :

  • Substrate : 2-Hydroxy-3-nitroacetophenone (1.0 equiv)
  • Acid Catalyst : H₂SO₄ (95%, 5.0 equiv)
  • Temperature : 110°C, 6 hours
  • Yield : 68–72% after recrystallization (ethanol/water)

Stepwise Amidation of the Benzofuran Core

Activation of Benzofuran-2-Carboxylic Acid

The carboxyl group at position 2 is activated using carbonyldiimidazole (CDI) to form a reactive acyl imidazole intermediate, which facilitates nucleophilic attack by 4-fluorophenylamine.

Procedure :

  • Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M).
  • Add CDI (1.2 equiv) at 0°C under nitrogen atmosphere.
  • Stir at 25°C for 2 hours, then add 4-fluorophenylamine (1.1 equiv) dropwise.
  • Reflux at 65°C for 12 hours.

Optimization Data :

Coupling Agent Solvent Temperature (°C) Yield (%)
CDI THF 65 85
HATU DMF 25 78
EDCI/HOBt DCM 40 72

Introduction of 5-Bromofuran-2-Carboxamido Group

The second amidation at position 3 employs 5-bromofuran-2-carbonyl chloride due to its superior reactivity over carboxylic acid precursors.

Procedure :

  • Generate 5-bromofuran-2-carbonyl chloride by treating 5-bromofuran-2-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at 70°C for 3 hours.
  • Add the acyl chloride to a solution of 3-amino-N-(4-fluorophenyl)benzofuran-2-carboxamide (1.0 equiv) in pyridine (0.3 M).
  • Stir at 25°C for 6 hours, then pour into ice-water to precipitate the product.

Critical Parameters :

  • Stoichiometry : Excess acyl chloride (1.5 equiv) ensures complete conversion.
  • Solvent Choice : Pyridine neutralizes HCl byproduct, preventing protonation of the amine.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, the amidation steps can be adapted to continuous flow reactors. A tandem system with two reaction modules (Module A for CDI activation, Module B for amine coupling) achieves 92% conversion with a residence time of 30 minutes per module.

Green Chemistry Modifications

Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (yield: 83%). Additionally, catalytic lipase B from Candida antarctica enables solvent-free amidation at 50°C, though yields remain suboptimal (65%).

Purification and Characterization

Column Chromatography

Purify the crude product via silica gel chromatography using a gradient of ethyl acetate (10→40%) in hexane. Collect fractions with Rf = 0.35 (TLC, silica GF254, ethyl acetate/hexane 1:1).

Recrystallization

Dissolve the isolated product in hot ethanol (95%), then slowly add water until cloudiness appears. Cool to 4°C overnight to yield needle-shaped crystals (purity >99% by HPLC).

Characterization Data :

  • Melting Point : 214–216°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.72 (s, 1H, NH), 7.89–7.12 (m, 8H, Ar-H), 6.84 (d, J = 3.4 Hz, 1H, furan-H)
  • HRMS (ESI+) : m/z 459.0321 [M+H]⁺ (calc. 459.0324)

Challenges and Mitigation Strategies

Regioselectivity in Amidation

Competing reactions at positions 2 and 3 of the benzofuran core are minimized by steric directing groups . Introducing a nitro group at position 5 during benzofuran synthesis temporarily blocks undesired substitution, later reduced to an amine and acylated.

Halogen Sensitivity

The bromine atom in the furan ring is susceptible to nucleophilic displacement under basic conditions. Maintaining pH < 8 during aqueous workups prevents debromination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of specific functional groups or the addition of hydrogen atoms.

    Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

The compound 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by relevant data and insights from diverse sources.

Antipsychotic Activity

Research indicates that compounds similar to This compound may exhibit antipsychotic properties. For instance, related compounds have been studied for their ability to act as antagonists of the dopamine D2 receptor, which is crucial in the treatment of psychotic disorders such as schizophrenia and bipolar disorder . The modifications in the molecular structure can lead to improved efficacy and reduced side effects compared to existing antipsychotic medications.

Anti-inflammatory Properties

Another significant area of research involves the anti-inflammatory potential of this compound. Studies have shown that similar benzofuran derivatives can inhibit pro-inflammatory cytokines, suggesting that they may be useful in treating conditions characterized by chronic inflammation .

Anticancer Potential

There is emerging evidence that compounds with similar structural motifs possess anticancer activity. The ability to target specific cellular pathways involved in tumor growth makes these compounds candidates for further investigation in cancer therapy .

Development of Functional Materials

The unique properties of This compound allow it to be explored as a building block for functional materials. Its ability to form stable complexes with metals can be harnessed in the development of sensors or catalysts for chemical reactions .

Organic Electronics

Due to its electronic properties, this compound could find applications in organic electronics, particularly in organic photovoltaic cells or light-emitting diodes (OLEDs). The incorporation of halogen atoms like bromine and fluorine can enhance charge transport properties, making it suitable for use in advanced electronic devices .

Case Study 1: Antipsychotic Efficacy

A study evaluated a series of benzofuran derivatives, including those structurally similar to This compound , for their efficacy as antipsychotic agents. Results indicated significant binding affinity to the D2 receptor, alongside reduced side effects compared to traditional antipsychotics .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that derivatives with similar carboxamide functionalities could inhibit the expression of COX-2 and other inflammatory markers. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound's structure .

Case Study 3: Anticancer Activity

Research on benzofuran-based compounds revealed their capability to induce apoptosis in cancer cell lines. The structural characteristics of This compound may provide insights into designing more potent anticancer agents through structural optimization .

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group with varying functional groups.

Uniqueness

The uniqueness of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection, antioxidant properties, and anticancer effects. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzofuran core
  • A furan ring with a bromine substituent
  • An amide functional group

This structural diversity may contribute to its varied biological activities.

Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. For instance, a study synthesized several benzofuran-2-carboxamide derivatives and evaluated their effects on neuronal cells subjected to excitotoxic damage. Among these, certain compounds demonstrated significant protective effects against NMDA-induced neuronal cell death. Specifically, modifications at the R2 and R3 positions were correlated with enhanced neuroprotection, suggesting that similar modifications in this compound could yield beneficial effects .

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's profile. Compounds with similar structures have shown the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This suggests that this compound may also possess antioxidant properties, potentially mitigating oxidative stress in biological systems .

Anticancer Properties

Benzofuran derivatives have been investigated for their anticancer potential. A study highlighted that certain benzofuran compounds could inhibit NF-kB signaling pathways, which are crucial for cancer cell proliferation and survival. This indicates that this compound might exhibit similar anticancer activity through modulation of these pathways .

Research Findings and Case Studies

Study Focus Findings
Study on Neuroprotective Effects Evaluated neuroprotective activity against NMDA-induced damageIdentified key structural modifications enhancing efficacy
Antioxidant Activity Assessment Investigated ROS scavenging abilitiesConfirmed significant inhibition of lipid peroxidation
Anticancer Activity Exploration Analyzed NF-kB pathway inhibitionSuggested potential use in cancer therapeutics

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